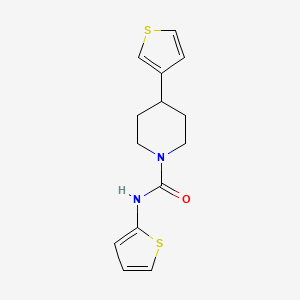

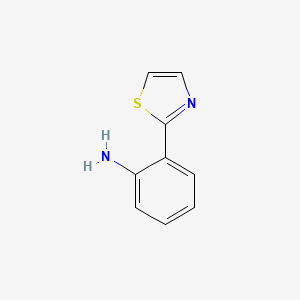

![molecular formula C8H7FN2O6S B2388023 2-[(4-Fluoro-3-nitrophenyl)sulfamoyl]acetic acid CAS No. 1094631-19-2](/img/structure/B2388023.png)

2-[(4-Fluoro-3-nitrophenyl)sulfamoyl]acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-[(4-Fluoro-3-nitrophenyl)sulfamoyl]acetic acid, also known as FNASAA, is a compound that has gained attention in scientific research. It has a CAS Number of 1094631-19-2 and a molecular weight of 278.22 . The IUPAC name for this compound is [(4-fluoro-3-nitroanilino)sulfonyl]acetic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7FN2O6S/c9-6-2-1-5(3-7(6)11(14)15)10-18(16,17)4-8(12)13/h1-3,10H,4H2,(H,12,13) . This code provides a unique identifier for the molecular structure of this compound.Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación

Fluorographic Detection and Radioactivity

- A study optimized a fluorographic procedure using acetic acid as a solvent for 2,5-diphenyloxazole, which was then compared with other existing fluorographic procedures. This method offered several technical advantages, such as no need to pre-fix proteins in gels and its applicability to both agarose and acrylamide gels, presenting a simple, sensitive, and efficient alternative method for fluorography (Skinner & Griswold, 1983).

Synthesis and Structural Characterization

- Research on the synthesis and structural characterization of 2-(2,5-diamino phenyl)ethanol involved the nitration of 3-fluorophenyl acetic acid. This process yielded 5-fluoro-2-nitrophenyl acetic acid with a considerable yield, demonstrating the utility of this compound in complex synthetic pathways (Zhao De-feng, 2007).

Chemical Modification of Membranes

- A study investigated the effects of various amino-reactive reagents, including 1-fluoro-2,4-dinitrobenzene, on the anion and cation permeability of human red blood cells. This research highlighted the role of these reagents in influencing ion permeability and contributed to understanding the underlying mechanisms of membrane function (Knauf & Rothstein, 1971).

Reaction Mechanisms and Enzyme Inhibitors

- The kinetics of the reaction of 4-nitrophenyl sulfamate in acetonitrile with various amines were studied, providing insights into dissociative reaction mechanisms involving E2- and E1cB-type mechanisms. This research is significant for understanding the behavior of sulfamate esters, which are important as model substrates for medicinally relevant compounds (Spillane, O'Byrne & McCaw, 2008).

Kinetic Investigations and Hydrolysis Studies

- A study on the hydrolysis of aryl(fluoro)(phenyl)-λ6-sulfanenitriles in various aqueous and mixed solutions provided critical insights into the hydrolysis mechanisms. The research indicated SN1 or S-nitrilosulfonium cation-like transition states and offered a deeper understanding of the ion dissociation processes (Dong et al., 2001).

Safety and Hazards

Propiedades

IUPAC Name |

2-[(4-fluoro-3-nitrophenyl)sulfamoyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2O6S/c9-6-2-1-5(3-7(6)11(14)15)10-18(16,17)4-8(12)13/h1-3,10H,4H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFZPNUBIVXEULE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NS(=O)(=O)CC(=O)O)[N+](=O)[O-])F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

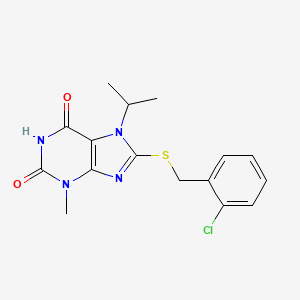

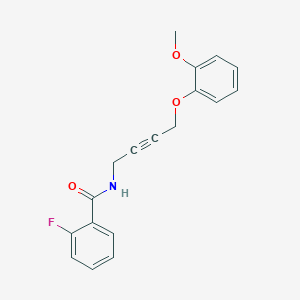

![N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-4-(trifluoromethoxy)benzamide](/img/structure/B2387944.png)

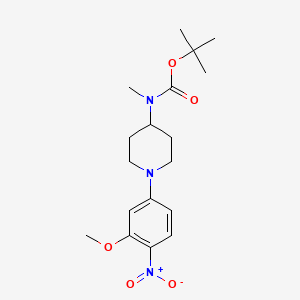

![N-[2-(cyclohexen-1-yl)ethyl]-4-(2,4-dioxo-1H-quinazolin-3-yl)butanamide](/img/structure/B2387945.png)

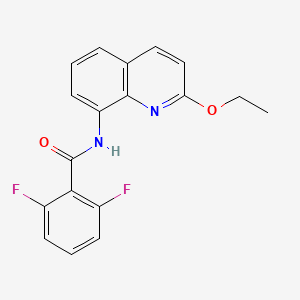

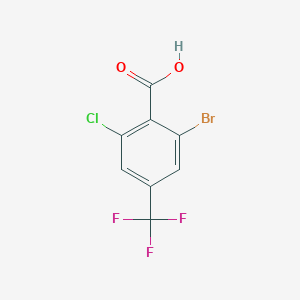

![1-((4-fluorophenyl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2387949.png)

![N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2387950.png)

![1-[1-(Difluoromethoxy)naphthalen-2-yl]ethan-1-one](/img/structure/B2387953.png)

![Naphthalen-2-yl(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2387954.png)

![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-[4-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2387955.png)